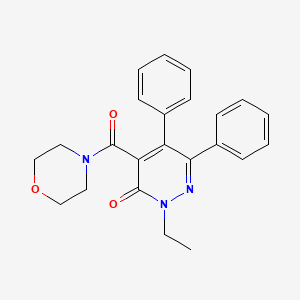
2-ETHYL-4-(MORPHOLINE-4-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Overview
Description
2-ETHYL-4-(MORPHOLINE-4-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a pyridazine ring, morpholine moiety, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-4-(MORPHOLINE-4-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with benzaldehyde derivatives to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-4-(MORPHOLINE-4-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-ETHYL-4-(MORPHOLINE-4-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-ETHYL-4-(MORPHOLINE-4-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- Fused triterpene compounds
- C3-carbon linked glutarimide degronimers
Uniqueness
2-ETHYL-4-(MORPHOLINE-4-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-ethyl-4-(morpholine-4-carbonyl)-5,6-diphenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-26-23(28)20(22(27)25-13-15-29-16-14-25)19(17-9-5-3-6-10-17)21(24-26)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERDVPVZYZWYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)
![2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4579028.png)
![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)
![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)
![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)
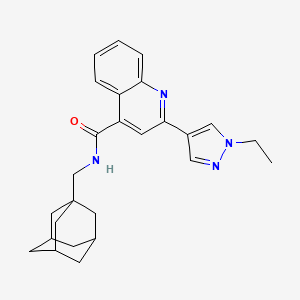
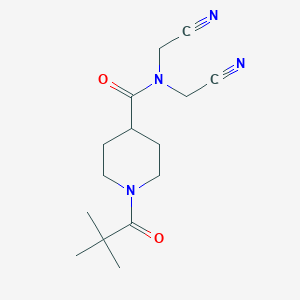
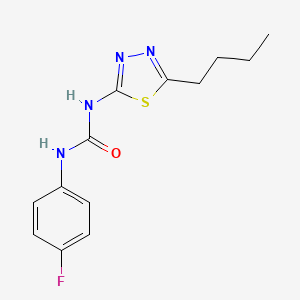
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
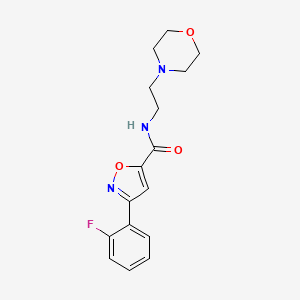
![2-{[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-ETHANOL](/img/structure/B4579096.png)
![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
